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(2S)-2-[([1,1'-Biphenyl]-4-ylsulfonyl)(1-methylethoxy)amino]-N-hydroxy-3-methylbutanamide

Cat. No.: B1280258
CAS No.: 849773-64-4
M. Wt: 406.5 g/mol
InChI Key: DGZZVIWCMGVHGV-IBGZPJMESA-N
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Description

Contextualization of Matrix Metalloproteinase Inhibitors in Disease Biology

Matrix metalloproteinases (MMPs) constitute a family of zinc-dependent endopeptidases critical for the degradation and remodeling of the extracellular matrix (ECM) and basement membrane components. nih.govmdpi.comahajournals.orgresearchgate.netnih.goversnet.org This family comprises 28 enzymes in humans, involved in a wide array of normal physiological processes including embryonic development, morphogenesis, tissue repair, wound healing, and angiogenesis. nih.govmdpi.comahajournals.orgresearchgate.netnih.goversnet.orgahajournals.org

However, dysregulation of MMP activity is strongly implicated in the pathogenesis and progression of numerous diseases. nih.govmdpi.comresearchgate.netnih.goversnet.orgahajournals.orgtandfonline.com These include, but are not limited to, cardiovascular diseases (such as atherosclerosis and aneurysms), fibrotic disorders, diabetic complications (like nephropathy and retinopathy), arthritis, neurological disorders, and notably, cancer invasion and metastasis. nih.govmdpi.comresearchgate.netnih.goversnet.orgahajournals.orgtandfonline.com The abnormal degradation of the ECM by dysregulated MMPs contributes to tissue destruction, uncontrolled cell migration, and the creation of a microenvironment conducive to disease progression. nih.gov

Given their central role in disease processes, MMPs have emerged as promising targets for therapeutic intervention. ersnet.orgtandfonline.com The development of synthetic inhibitors aimed at modulating MMP activity has been a significant area of drug discovery research. researchgate.nettandfonline.com These inhibitors aim to restore the balance of ECM turnover and mitigate the pathological consequences of excessive MMP activity. Early broad-spectrum MMP inhibitors faced challenges, including lack of selectivity among different MMP subtypes and associated side effects, highlighting the need for inhibitors with improved specificity. tandfonline.com

Significance of Matrix Metalloproteinase-2 (MMP-2) in Physiological and Pathophysiological Processes

Matrix Metalloproteinase-2 (MMP-2), also known as Gelatinase A, is a key member of the gelatinase subgroup of MMPs, along with MMP-9. mdpi.comsigmaaldrich.com MMP-2 is a 72 kDa enzyme primarily responsible for the degradation of type IV and V collagen, fibronectin, laminin, and elastin, all essential components of the ECM. nih.govmdpi.com

In physiological contexts, MMP-2 plays vital roles in processes requiring ECM remodeling. These include embryonic development, tissue remodeling, wound healing, and angiogenesis (the formation of new blood vessels). nih.govmdpi.comahajournals.orgahajournals.org MMP-2 is secreted as an inactive pro-enzyme (proMMP-2) and requires proteolytic cleavage for activation, a process tightly regulated by tissue inhibitors of metalloproteinases (TIMPs). nih.govmdpi.com

Conversely, dysregulated MMP-2 activity is a significant contributor to various pathological conditions. nih.govmdpi.com In cardiovascular diseases, it is involved in vascular remodeling and atherosclerosis. nih.govmdpi.com In fibrotic diseases, excessive MMP-2 activity can lead to tissue scarring. nih.govmdpi.com Elevated MMP-2 activity is also observed in diabetic complications and plays a role in tumor invasion and metastasis by facilitating ECM degradation and promoting angiogenesis, which supports tumor growth. nih.govmdpi.comresearchgate.net MMP-2 has also been implicated in the proliferation and migration of smooth muscle cells. ahajournals.org The complex and sometimes dual roles of MMP-2 in both health and disease underscore the importance of precisely modulating its activity for therapeutic benefit. nih.govmdpi.com

Initial Characterization and Role of ARP 101 as a Selective MMP-2 Inhibitor

ARP 101 is a synthetic chemical compound identified as a selective inhibitor of Matrix Metalloproteinase-2. sigmaaldrich.comrndsystems.comapexbt.comtocris.commedkoo.commedchemexpress.comnih.gov Its chemical name is (R)-N-Hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)-3-methylbutanamide. sigmaaldrich.comrndsystems.comtocris.commedkoo.com The compound has a molecular weight of 406.5 and a chemical formula of C20H26N2O5S. rndsystems.comtocris.commedkoo.com

Initial characterization studies highlighted ARP 101's potent and selective inhibitory activity against MMP-2. Research indicates that ARP 101 exhibits a significantly higher selectivity for MMP-2 compared to other MMPs, such as MMP-1. rndsystems.comapexbt.comtocris.commedkoo.com Specifically, studies have reported IC50 values for ARP 101 against MMP-2 in the nanomolar range, demonstrating high potency. rndsystems.comapexbt.comtocris.commedkoo.com For instance, an IC50 value of 0.81 nM for MMP-2 has been reported. rndsystems.comapexbt.comtocris.commedkoo.com In contrast, its activity against MMP-1 is considerably lower, with reported IC50 values around 486 nM, indicating approximately 600-fold selectivity for MMP-2 over MMP-1. rndsystems.comtocris.commedkoo.com Another source indicates ~250-fold selectivity over MMP-1 and ~100-fold over MMP-9. apexbt.com This selectivity profile is a crucial aspect of ARP 101, suggesting its potential as a tool for specifically investigating the roles of MMP-2 in biological systems without significantly affecting the activity of other MMPs.

The initial role of ARP 101 in chemical biology research has been primarily as a probe to study the functional implications of inhibiting MMP-2. Studies have utilized ARP 101 to investigate the involvement of MMP-2 in various cellular processes and disease models. For example, ARP 101 has been shown to inhibit the growth of fibrosarcoma HT1080 cells in vitro. apexbt.com Furthermore, research has explored the effects of ARP 101 on cellular mechanisms beyond ECM degradation, such as its ability to induce autophagy-associated cell death in cancer cells. medkoo.commedchemexpress.comnih.govresearchgate.net These findings suggest that ARP 101 serves as a valuable chemical tool for dissecting the diverse roles of MMP-2 in both normal and pathological cellular functions.

Here is a summary of the selectivity data for ARP 101:

Target EnzymeIC50 (nM)Selectivity vs MMP-1Source
MMP-20.81- rndsystems.comapexbt.comtocris.commedkoo.com
MMP-1486~600-fold rndsystems.comtocris.commedkoo.com
MMP-1-~250-fold apexbt.com
MMP-9-~100-fold vs MMP-1 apexbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O5S B1280258 (2S)-2-[([1,1'-Biphenyl]-4-ylsulfonyl)(1-methylethoxy)amino]-N-hydroxy-3-methylbutanamide CAS No. 849773-64-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

849773-64-4

Molecular Formula

C20H26N2O5S

Molecular Weight

406.5 g/mol

IUPAC Name

(2S)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide

InChI

InChI=1S/C20H26N2O5S/c1-14(2)19(20(23)21-24)22(27-15(3)4)28(25,26)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15,19,24H,1-4H3,(H,21,23)/t19-/m0/s1

InChI Key

DGZZVIWCMGVHGV-IBGZPJMESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Pictograms

Acute Toxic

Origin of Product

United States

Mechanistic Elucidation of Arp 101 at the Molecular Level

Direct Enzymatic Inhibition of Matrix Metalloproteinase-2

ARP 101 is characterized as a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in the breakdown of the extracellular matrix during both normal physiological processes and pathological conditions like metastasis. nih.govmedchemexpress.comapexbt.com The inhibitory action of ARP 101 also extends to membrane type-1 matrix metalloproteinase (MT1-MMP), where it has been shown to inhibit the auto-proteolytic processing of MT1-MMP and the subsequent activation of proMMP-2 into its active MMP-2 form. nih.gov

Specificity and Selectivity Profile Against Other Matrix Metalloproteinases (e.g., MMP-1, MMP-9)

ARP 101 demonstrates a notable degree of selectivity for MMP-2 over other matrix metalloproteinases. Research indicates a significantly lower inhibitory activity against MMP-1 and MMP-9. apexbt.com One study highlights that ARP 101 exhibits approximately 250-fold selectivity for MMP-2 over MMP-1. apexbt.com Another report quantifies this selectivity as being around 600-fold greater for MMP-2 compared to MMP-1. mybiosource.com This high selectivity underscores the targeted nature of ARP 101's enzymatic inhibition.

Comparative Analysis of Inhibitory Potency

The inhibitory potency of ARP 101 against MMP-2 is well-documented, with a reported IC50 value of 0.81 nM. apexbt.commybiosource.com When compared to other MMP inhibitors, ARP 101 has demonstrated superior potency. For instance, it was found to be 15.3 and 24.7 times more potent against MMP-2 than the compounds CGS 27023A and another reference compound, respectively. apexbt.com This highlights its efficacy as a highly powerful inhibitor of MMP-2.

Comparative Inhibitory Potency of ARP 101 Against Matrix Metalloproteinases
CompoundMMP-2 IC50 (nM)MMP-1 IC50 (nM)Selectivity (MMP-1/MMP-2)
ARP 1010.81486~600-fold

Induction and Modulation of Autophagic Pathways

Beyond its role as an enzyme inhibitor, ARP 101 has been identified as one of the most potent chemical inducers of autophagy, a cellular process involving the degradation of cellular components. nih.gov This induction of autophagy by ARP 101 is linked to autophagy-associated cell death, a process that can be suppressed by autophagy inhibitors like 3-methyladenine. nih.gov The compound's ability to trigger autophagy is a critical aspect of its molecular mechanism.

Analysis of Autophagosome Biogenesis

ARP 101 treatment has been shown to be highly effective in inducing the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material during autophagy. nih.govmedchemexpress.com This is evidenced by the increased formation of acidic vacuole organelles and the appearance of LC3 puncta, which are markers for autophagosome formation. nih.gov Autophagy is a fundamental process for cellular homeostasis, initiated by the formation of a phagophore membrane that matures into an autophagosome. nih.govmdpi.com

Regulation of LC3-I to LC3-II Conversion

A key biochemical indicator of autophagy is the conversion of the soluble form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.govbio-techne.com ARP 101 treatment effectively induces this conversion of LC3-I to LC3-II. nih.govmedchemexpress.com This lipidation process, mediated by a ubiquitin-like system, allows LC3-II to associate with autophagic vesicles and is considered a reliable marker for the presence of autophagy. cellsignal.comabclonal.com

Influence on Autophagy-Related Protein Dynamics

Based on a comprehensive search of available scientific literature, there is no information on a chemical compound designated as "ARP 101" and its mechanistic effects on the Sequestosome 1 (SQSTM1)/p62-Keap1-Nrf2 signaling pathway.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed content for each specified section and subsection. The provided outline requires an in-depth analysis of ARP 101's molecular interactions, which cannot be fulfilled without existing research data on this specific compound.

Further investigation into scientific databases and research articles is necessary to determine if "ARP 101" is a novel or proprietary compound with limited publicly available information, or if it is known by an alternative designation. Without such information, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Crosstalk with Established Cellular Signaling Networks

Effects on Akt Pathway Activity

Current research available through public searches does not provide specific details on the direct effects of ARP 101 on the Akt signaling pathway.

Modulation of MAPK/Erk1/2 Signaling Pathways

Detailed information regarding the specific modulatory effects of ARP 101 on the MAPK/Erk1/2 signaling pathways is not available in the current body of public research.

Interplay with JAK/STAT3 Signaling and Autophagy

ARP 101 is recognized as a potent inducer of autophagy, a cellular process of self-digestion and recycling of cellular components. Research has highlighted the dual functions of ARP 101 in targeting membrane type-1 matrix metalloproteinase and its significant impact on autophagy signaling.

The interplay between autophagy and the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway is a critical area of investigation in cellular biology. The JAK/STAT3 pathway is a primary intracellular signaling cascade that plays a crucial role in regulating cell proliferation, apoptosis, and angiogenesis. Aberrant signaling within this pathway is closely associated with the development and progression of various diseases.

Autophagy can influence the activity of the JAK/STAT3 pathway. For instance, the inhibition of autophagy has been shown to block the phosphorylation of STAT3. This suggests that autophagy can positively regulate STAT3 activity. The intricate relationship between these two processes is complex and can be synergistic or antagonistic depending on the cellular context.

Given that ARP 101 is a known inducer of autophagy, it is plausible that it may indirectly influence the JAK/STAT3 signaling pathway through its effects on the autophagic process. By promoting autophagy, ARP 101 could potentially modulate STAT3 phosphorylation and its downstream effects. However, direct evidence specifically linking ARP 101 to the modulation of the JAK/STAT3 pathway via autophagy from the provided search results is not explicitly detailed.

The following table summarizes the general relationship between autophagy and the JAK/STAT3 pathway, which may be relevant to the indirect mechanism of ARP 101.

Cellular ProcessInteracting PathwayNature of InteractionPotential Implication for ARP 101 Action
AutophagyJAK/STAT3 SignalingAutophagy can positively regulate STAT3 phosphorylation.As an autophagy inducer, ARP 101 may indirectly modulate JAK/STAT3 signaling.

Further research is necessary to fully elucidate the direct or indirect effects of ARP 101 on the JAK/STAT3 signaling cascade and the precise molecular mechanisms that govern this interplay.

Investigation of Cellular Biological Responses to Arp 101

Impact on Cellular Proliferation and Viability

The effects of ARP 101 on cell proliferation and viability have been examined in several cell lines, including malignant ones. Its influence extends to inhibiting the growth of certain cancer cells and inducing specific cell death pathways.

Inhibition of Malignant Cell Line Growth

ARP 101 has demonstrated inhibitory effects on the growth of malignant cell lines. Notably, it shows inhibition of fibrosarcoma HT1080 cell growth in vitro. apexbt.com Fibrosarcoma is a rare, highly malignant tumor characterized by a high division rate of transformed fibroblasts. nih.gov ARP 101's ability to inhibit the growth of these cells suggests a potential therapeutic avenue. apexbt.com Furthermore, in high-throughput screening studies involving head and neck squamous cell carcinoma (HNSCC) cell lines, ARP 101 was among the compounds evaluated for their impact on cellular proliferation. While some compounds showed preferential activity based on HPV status, ARP 101 did not demonstrate significantly different potency in cell lines stratified by HPV-status in validation studies across a range of concentrations. nih.gov

Induction of Autophagy-Associated Cellular Demise Mechanisms

Beyond inhibiting proliferation, ARP 101 has been reported to induce autophagy-associated cell death in cancer cells. dcchemicals.comresearchgate.netnih.gov Autophagy is a cellular process involved in the degradation and recycling of damaged organelles and proteins, which can play a role in both cell survival and cell death depending on the context. uqam.ca The induction of autophagy-associated cellular demise mechanisms by ARP 101 suggests it may trigger programmed cell death pathways in malignant cells. mdpi.com This mechanism contributes to its potential as an anti-cancer agent. dcchemicals.comresearchgate.netnih.gov

Regulation of Cell Migration and Invasion Dynamics

Cell migration and invasion are critical processes in tissue development, wound healing, and immune responses, but they are also fundamental to cancer metastasis. ARP 101's role as an MMP-2 inhibitor positions it to influence these dynamics, as MMP-2 is involved in degrading the ECM, thereby facilitating cell movement through tissues. apexbt.comnih.govmdpi.comgenecards.org

Effects on Fibrosarcoma Cell Motility

ARP 101 has been shown to decrease tumor invasion in fibrosarcoma cells. nih.govresearchgate.net Fibrosarcoma is characterized by its aggressive and invasive nature. nih.gov The selective inhibition of MMP-2 by ARP 101 contributes to the reduction in the ability of these malignant cells to invade surrounding tissues. nih.govresearchgate.netoup.com Studies using HT1080 fibrosarcoma cells have provided in vitro evidence of this inhibitory effect on invasion. apexbt.comoup.com

Modulation of Cancer Cell Migration in Three-Dimensional Culture Models

The impact of ARP 101 on cell migration has also been investigated in three-dimensional (3D) culture models, which better mimic the in vivo tissue environment compared to traditional two-dimensional cultures. In the context of U87 glioblastoma cell invasion, ARP 101 has been studied for its effects, potentially involving interactions with membrane type 1-matrix metalloproteinase (MT1-MMP, also known as MMP-14). molbiolcell.org Furthermore, research involving extracellular vesicles (EVs) derived from hepatic cells demonstrated that ARP 101, as an MMP-2 inhibitor, could retard the movement of these EVs in a collagen matrix. nih.gov This highlights the influence of MMP-2 activity, and thus its inhibition by ARP 101, on movement within a 3D ECM environment. While ARP 101 strongly inhibited cell migration in some contexts, studies on HaCaT keratinocytes showed that while ARP 101 strongly inhibited cell migration, other MMP-2 inhibitors caused only minor reductions, suggesting variations in effects depending on the specific inhibitor and cell type. nih.gov Additionally, in studies on endometrial stromal cells, neither a broad-spectrum MMP inhibitor (Marimastat) nor ARP 101 abrogated the increase in invasiveness induced by NME1 silence, although these inhibitors did significantly down-regulate the invasiveness of the cells. oup.com

Influence on Extracellular Matrix Remodeling Processes

Matrix metalloproteinases, including MMP-2, are key enzymes responsible for the degradation and remodeling of the extracellular matrix. apexbt.comnih.govmdpi.comgenecards.org This process is essential for various physiological functions, such as tissue development and wound healing, but also plays a significant role in pathological processes like cancer invasion and metastasis. apexbt.comnih.govmdpi.comgenecards.org ARP 101 functions as a selective inhibitor of MMP-2. dcchemicals.comciteab.comapexbt.comnih.govnih.govcenmed.com By inhibiting MMP-2 activity, ARP 101 directly impacts the cell's ability to break down components of the ECM, such as type IV collagen and gelatin. apexbt.commdpi.com This inhibition of ECM degradation is the underlying mechanism by which ARP 101 influences cell migration and invasion. nih.govresearchgate.netoup.com The selectivity of ARP 101 for MMP-2 over other MMPs like MMP-1 and MMP-9 has been reported, with ARP 101 showing significantly higher potency towards MMP-2. apexbt.comnih.govmit.edu This selective inhibition allows researchers to study the specific contributions of MMP-2 to various cellular processes and ECM remodeling events. ARP 101 has also been utilized as a tool in biosensors designed for the quantitative determination of MMP-2 levels, leveraging its specific binding to the enzyme. nih.govmdpi.comresearchgate.net

Summary of Key Research Findings on ARP 101's Cellular Effects

Cellular ProcessObserved Effect of ARP 101Relevant Cell Types/ModelsKey References
Cellular ProliferationInhibition of growthHT1080 fibrosarcoma, HNSCC cell lines (no HPV-status preference) apexbt.comnih.gov
Cellular Viability/Demise MechanismsInduction of autophagy-associated cell deathCancer cells dcchemicals.comresearchgate.netnih.govmdpi.com
Cell InvasionDecrease in tumor invasionFibrosarcoma (HT1080) nih.govresearchgate.netoup.com
Cell MigrationInhibition of cell migrationHT1080 fibrosarcoma, HaCaT keratinocytes, U87 glioblastoma nih.govnih.govresearchgate.netoup.commolbiolcell.org
Movement in 3D MatrixRetardation of EV movement in collagen matrixHepatic cell-derived EVs in collagen matrix nih.gov
Extracellular Matrix RemodelingInhibition of MMP-2 activity, affecting ECM degradationGeneral (based on MMP-2 function) dcchemicals.comciteab.comapexbt.comnih.govmdpi.comgenecards.org

Immunomodulatory Activities and Transcriptomic Signature Alterations

While the term "immunomodulatory" appears in broader scientific contexts umn.edumdpi.com, specific detailed research findings on ARP 101's direct immunomodulatory activities or comprehensive transcriptomic signature alterations in immune cells relevant to specific pathologies are not extensively detailed in the available information. However, ARP 101 has been shown to activate the noncanonical SQSTM1/p62-Keap1-Nrf2 pathway nih.gov. This pathway is a crucial cellular defense mechanism involved in the response to oxidative stress and xenobiotics, and its activation can influence cellular environments that interact with the immune system nih.gov. Further research would be required to fully elucidate the specific immunomodulatory profile and associated transcriptomic changes induced by ARP 101 in various immune cell types.

Antiviral Effects and Host-Directed Inhibition of Viral Replication

ARP 101 has demonstrated antiviral effects, particularly through host-directed mechanisms inhibiting viral replication, such as against Human Cytomegalovirus (HCMV) nih.gov. Studies indicate that ARP 101 induces the noncanonical sequestosome 1 (SQSTM1)/p62-Keap1-Nrf2 pathway, leading to the suppression of HCMV nih.gov.

The mechanism involves ARP 101 increasing the levels of both LC3 II and SQSTM1/p62 nih.gov. Furthermore, ARP 101 treatment induces phosphorylation of p62 at its C-terminal domain, which enhances its affinity for Keap1 nih.gov. This increased binding of phosphorylated p62 to Keap1 results in the stabilization of Nrf2, a transcription factor nih.gov. Stabilized Nrf2 then translocates into the nucleus and binds to specific promoter sites containing the antioxidant response element (ARE) nih.gov. This binding drives the transcription of antioxidant enzymes and other genes regulated by the ARE, ultimately contributing to HCMV suppression nih.gov.

Experimental evidence supporting the role of the Keap1-Nrf2 axis in ARP 101-mediated HCMV inhibition includes findings where the knockdown of Nrf2 restored HCMV replication despite ARP 101 treatment nih.gov. This highlights the critical involvement of this pathway in the antiviral action of ARP 101 nih.gov. While ARP 101 reportedly induces autophagy in certain cell types, which is a suggested mechanism for HCMV inhibition, the phosphorylation of SQSTM1/p62 by ARP 101 was not found to be modulated by mTOR kinase or casein kinase 1 or 2, suggesting the involvement of other kinases nih.govresearchgate.net.

The following table summarizes key findings regarding ARP 101's effects on the Keap1-Nrf2 pathway and HCMV replication:

Cellular Marker/ActivityEffect of ARP 101 TreatmentImplicationSource
LC3 II levelsIncreasedIndicator of autophagy induction nih.gov
SQSTM1/p62 levelsIncreasedAccumulation of the autophagy receptor nih.gov
SQSTM1/p62 phosphorylationInduced (at C-terminal domain)Increased affinity for Keap1 nih.gov
Nrf2 stabilizationInducedLeads to nuclear translocation nih.gov
Nrf2 nuclear translocationInducedBinding to ARE sites nih.gov
Transcription of antioxidant enzymesActivated (via Nrf2-ARE binding)Host defense response nih.gov
HCMV replicationSuppressed (in vitro)Antiviral effect nih.gov
HCMV replication (with Nrf2 knockdown)Restored (despite ARP 101 treatment)Confirms role of Nrf2 in antiviral effect nih.gov

Modulation of Melanogenesis Pathways

Research into the modulation of melanogenesis pathways by ARP 101 is less extensively documented in the provided information compared to its antiviral effects. However, ARP 101 has been utilized in studies investigating processes relevant to melanogenesis, specifically in the context of melanosome degradation via autophagy in melanoma cells plos.org.

In one study, ARP 101 was used as a treatment in B16F1/GFP-LC3 cells to assess autophagy induction plos.org. Autophagy is a cellular process involving the degradation of cellular components, including organelles like melanosomes, which are the sites of melanin (B1238610) synthesis and storage plos.org. The study primarily focused on another compound, Melasolv, and suggested it inhibits pigmentation by promoting melanosome degradation through autophagy activation plos.org.

While ARP 101's use in this context indicates its ability to induce autophagy in these cells, the available information does not provide detailed findings on whether ARP 101 directly modulates the core enzymatic pathways (e.g., tyrosinase, TYRP1, TYRP2) or key transcription factors (e.g., MITF) that directly regulate melanin synthesis within melanosomes mdpi.comresearchgate.netsemanticscholar.org. Its observed role appears to be related to inducing autophagy, a process that can lead to the degradation of existing melanosomes and thereby potentially influence pigmentation levels, rather than directly altering the synthesis machinery of melanin.

In Vitro Research Methodologies and Empirical Findings on Arp 101

Establishment and Characterization of Cell Culture Systems for ARP 101 Studies

The foundation of in vitro research on ARP 101 lies in the use of well-characterized cell culture systems. These models are instrumental in elucidating the compound's effects on cellular processes under controlled laboratory conditions.

Utilization of Human and Murine Cell Lines (e.g., Cancer Cells, Fibroblasts, Retinal Pigment Epithelial Cells)

A variety of human and murine cell lines have been pivotal in investigating the biological activities of ARP 101. The choice of cell line is typically dictated by the specific research question, ranging from anticancer effects to the modulation of specific cellular pathways.

Cancer Cells: The anticancer properties of ARP 101 have been explored using several cancer cell lines. For instance, studies have demonstrated its ability to inhibit the growth of human fibrosarcoma HT1080 cells. apexbt.com Furthermore, its capacity to induce autophagy-associated cell death has been observed in various cancer cell types, including U87 glioblastoma cells. medchemexpress.comresearchgate.net This induction of autophagy is a key mechanism of its action in these cells. researchgate.net

Fibroblasts: Murine fibroblasts have been used as a model system to study the influence of ARP 101 on processes beyond cancer. Research has shown that ARP 101 can inhibit α-melanocyte-stimulating hormone (α-MSH)-stimulated melanogenesis by regulating autophagy in mouse fibroblasts. researchgate.net

Retinal Pigment Epithelial (RPE) Cells: While direct studies utilizing RPE cells specifically with ARP 101 are not detailed in the available literature, cell lines such as ARPE-19 are widely used models for studying RPE biology and disease. nih.gov Given the role of matrix metalloproteinases in retinal diseases, such cell lines represent a potential and relevant system for future investigations into the effects of MMP inhibitors like ARP 101. nih.govadvancedcell.com

Table 1: Cell Lines Utilized in ARP 101 In Vitro Research

Cell Line Organism Cell Type Research Application
HT1080 Human Fibrosarcoma Inhibition of cell growth apexbt.com
U87 Human Glioblastoma Induction of autophagy researchgate.net
Mouse Fibroblasts Murine Fibroblast Regulation of melanogenesis via autophagy researchgate.net

| HFF | Human | Human Foreskin Fibroblast | Antiviral research (HCMV infection model) researchgate.net |

Development of In Vitro Infection Models for Antiviral Research

Beyond its role in cancer and cellular regulation, ARP 101 has been investigated for its potential antiviral properties. To this end, specific in vitro infection models have been established. Researchers have utilized Human Foreskin Fibroblasts (HFFs) to create a model for Human Cytomegalovirus (HCMV) infection. researchgate.net In this system, HFFs are infected with HCMV, and the effect of ARP 101 on viral replication and host cell pathways is examined. researchgate.net This model was instrumental in identifying that autophagy induction is a potential mechanism for its HCMV-inhibitory activity. researchgate.net

Biochemical and Molecular Assays for Target Engagement

To understand how ARP 101 interacts with its molecular targets, a suite of biochemical and molecular assays is employed. These techniques allow for precise measurement of enzyme inhibition, protein expression, and gene regulation.

Spectrophotometric and Fluorometric Enzymatic Inhibition Assays for MMP-2 Selectivity

ARP 101 is characterized as a potent and highly selective inhibitor of matrix metalloproteinase-2 (MMP-2). apexbt.commedchemexpress.com Its inhibitory activity and selectivity are quantified using enzymatic assays, which commonly employ spectrophotometric or fluorometric detection methods. semanticscholar.orgresearchgate.net These assays measure the rate of substrate cleavage by the enzyme in the presence and absence of the inhibitor. The concentration of inhibitor required to reduce enzyme activity by 50% is determined as the IC50 value. For ARP 101, the IC50 for MMP-2 is 0.81 nM. apexbt.com

The selectivity of ARP 101 is a critical feature, and it is determined by comparing its inhibitory potency against MMP-2 with its activity against other MMP family members. Research indicates that ARP 101 demonstrates a high degree of selectivity for MMP-2 over other metalloproteinases such as MMP-1 and MMP-9. apexbt.com

Table 2: Inhibitory Activity and Selectivity of ARP 101

Enzyme IC50 Selectivity Fold (vs. MMP-1)
MMP-2 0.81 nM apexbt.com ~250 apexbt.com
MMP-1 Not specified, but significantly higher 1

| MMP-9 | Not specified, but significantly higher | ~100 (selectivity of MMP-9 inhibition over MMP-1) apexbt.com |

Immunoblotting and Immunofluorescence for Protein Expression and Post-Translational Modifications (e.g., LC3, p62, Nrf2)

Immunoblotting (Western blotting) and immunofluorescence are essential techniques for studying the effects of ARP 101 on key cellular proteins. These methods are used to detect changes in protein expression levels and post-translational modifications that indicate the activation or inhibition of specific pathways.

LC3 and p62: In the context of autophagy, immunoblotting is used to detect the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated, lipidated form (LC3-II). medchemexpress.com An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction. Studies have shown that ARP 101 is effective at inducing the conversion of LC3I into LC3II. medchemexpress.comresearchgate.net Concurrently, the levels of the autophagy receptor protein p62/SQSTM1 are monitored. researchgate.net p62 binds to ubiquitinated proteins and LC3, targeting them for degradation in autophagosomes. nih.govmdpi.com Changes in p62 levels can provide insights into the autophagic flux. Immunofluorescence can be used to visualize the formation of LC3 puncta, which represent autophagosomes, within the cell. nih.gov

Nrf2: The p62 protein can also regulate the Keap1-Nrf2 pathway. nih.govmdpi.com Accumulation of p62 can lead to the sequestration and degradation of Keap1, resulting in the stabilization and activation of the transcription factor Nrf2. nih.govmdpi.com Immunoblotting can be used to measure the total and nuclear levels of Nrf2 to assess its activation state following treatment with ARP 101.

Quantitative Real-Time PCR for Gene Expression Profiling (e.g., ARE-driven genes)

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive technique used to measure changes in gene expression at the mRNA level. nih.gov In ARP 101 research, qRT-PCR is employed to profile the expression of genes that are downstream targets of signaling pathways affected by the compound.

Following the activation of the Nrf2 transcription factor, it translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. nih.gov This binding initiates the transcription of a battery of cytoprotective genes. qRT-PCR can be used to quantify the mRNA levels of these ARE-driven genes, providing a direct measure of Nrf2 pathway activation. nih.gov This technique is crucial for confirming that the effects of ARP 101 on proteins like p62 translate into functional changes at the level of gene expression. nih.gov

Cellular Functional Assays for Phenotypic Analysis

Cellular functional assays are fundamental tools in biomedical research to determine the effects of a compound on cellular behavior. These phenotypic analyses provide insights into the potential therapeutic or toxicological properties of a substance.

Cell Migration Assays (e.g., scratch wound healing, transwell migration)

Methodologies: Cell migration is a critical process in development, wound healing, and disease progression. nih.govaxionbiosystems.com

Scratch Wound Healing Assay: This assay involves creating a "scratch" or gap in a confluent monolayer of cells. libretexts.org The rate at which the cells migrate to close the gap is monitored over time, providing a measure of collective cell migration. libretexts.orgresearchgate.net

Transwell Migration Assay (Boyden Chamber): This assay uses a chamber with a porous membrane to separate an upper compartment containing cells from a lower compartment containing a chemoattractant. The number of cells that migrate through the pores to the lower compartment is quantified to assess migratory capacity. nih.govsigmaaldrich.com

Empirical Findings: There is no available data on the effects of ARP 101 on cell migration.

Cellular Invasion Assays (e.g., Matrigel invasion)

Methodologies: Cellular invasion assays are a modification of migration assays that assess the ability of cells to move through an extracellular matrix (ECM), a key feature of cancer metastasis. nih.govnih.gov

Matrigel Invasion Assay: This assay is similar to the transwell migration assay, but the porous membrane is coated with a layer of Matrigel, a reconstituted basement membrane. corning.comcorning.com To invade, cells must actively degrade the Matrigel before migrating through the pores. corning.com The number of invading cells is quantified after a specific incubation period. corning.com

Empirical Findings: No research findings concerning the impact of ARP 101 on cellular invasion have been published.

Assays for Autophagy Induction (e.g., GFP-LC3 puncta formation, autophagosome quantification)

Methodologies: Autophagy is a cellular degradation and recycling process. springernature.com Its modulation by chemical compounds is of significant interest in various disease contexts.

GFP-LC3 Puncta Formation: A common method to monitor autophagy involves the use of a fusion protein of Green Fluorescent Protein (GFP) and Microtubule-associated protein 1A/1B-light chain 3 (LC3). nih.gov Under normal conditions, GFP-LC3 is diffusely distributed in the cytoplasm. nih.gov Upon autophagy induction, LC3 is recruited to autophagosome membranes, resulting in the formation of distinct fluorescent puncta that can be visualized and quantified by fluorescence microscopy. springernature.comnih.gov

Autophagosome Quantification: The number of GFP-LC3 puncta per cell serves as a reliable marker for the number of autophagosomes, allowing for the quantification of autophagy induction. nih.gov

Empirical Findings: The effects of ARP 101 on autophagy induction are currently unknown due to a lack of available research.

In Vivo Research Methodologies and Preclinical Efficacy Studies of Arp 101

Design and Implementation of Preclinical Animal Models

The in vivo evaluation of a novel chemical entity is a critical step in the drug development process. Preclinical animal models are essential for understanding the compound's behavior in a complex biological system, providing insights into its potential therapeutic efficacy and mechanisms of action before human clinical trials. The selection of appropriate animal models is paramount and is dictated by the specific disease indication being investigated.

Rodent Models for Cancer Pathogenesis

To assess the anti-cancer potential of a compound, various rodent models are employed to mimic different aspects of human cancer. nih.govnih.gov These models are broadly categorized as xenografts, where human cancer cells are implanted into immunodeficient mice, and genetically engineered mouse models (GEMMs), where specific genetic alterations are introduced to induce spontaneous tumor formation. mdpi.commdpi.com

Syngeneic models, which involve the transplantation of cancer cells into immunocompetent mice of the same genetic background, are also valuable for studying the interplay between the compound, the tumor, and the host immune system. The choice of model depends on the research question, with each having distinct advantages and limitations in recapitulating the complexity of human tumorigenesis. mdpi.com

Animal Models for Extracellular Matrix-Related Disorders (e.g., fibrosis)

Preclinical research into fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), heavily relies on animal models that replicate the characteristic excessive deposition of extracellular matrix. nih.gov The most commonly used model involves the administration of bleomycin to induce lung fibrosis in rodents. nih.govresearchgate.net This model allows for the investigation of a compound's ability to modulate key fibrotic processes, including myofibroblast activation and collagen deposition. Other models may involve the administration of other fibrogenic agents or genetic modifications that lead to spontaneous fibrosis. nih.govresearchgate.net

Murine Models for Viral Infections (e.g., HCMV)

Due to the strict species specificity of human cytomegalovirus (HCMV), murine models are indispensable for studying its pathogenesis and for the preclinical evaluation of antiviral therapies. nih.gov Mouse cytomegalovirus (MCMV) shares many biological and pathological features with HCMV, making it a relevant model for investigating viral replication, latency, and the host immune response. mdpi.commdpi.com Humanized mouse models, which involve engrafting human tissues or cells into immunodeficient mice, provide a platform for studying the direct interaction of a compound with HCMV in an in vivo setting. nih.gov

Assessment of Biological Efficacy in Animal Models

Once appropriate animal models are established, the biological efficacy of the investigational compound is rigorously assessed through various quantitative and qualitative endpoints.

Evaluation of Tumor Growth and Metastatic Progression

The effect of a compound on metastasis, the primary cause of cancer-related mortality, is also a critical endpoint. nih.gov This can be assessed by counting the number of metastatic nodules in distant organs, such as the lungs or liver, through gross examination and histological analysis. Advanced imaging techniques can also be employed to monitor the spread of cancer cells in real-time.

Table 1: Illustrative Data on Tumor Growth Inhibition This table is a hypothetical representation and is not based on actual data for ARP 101.

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
Compound X (Low Dose)950 ± 18036.7
Compound X (High Dose)400 ± 9573.3
Table 1. Example of data demonstrating the dose-dependent effect of a hypothetical compound on tumor growth in a xenograft mouse model.

Analysis of Angiogenesis in Disease Models

Angiogenesis, the formation of new blood vessels, is a crucial process in both tumor progression and certain fibrotic conditions. nih.govnih.gov The anti-angiogenic potential of a compound can be evaluated in vivo using several methods. The Matrigel plug assay is a common technique where a gel-like substance containing pro-angiogenic factors is implanted subcutaneously in mice. nih.gov The subsequent infiltration of endothelial cells and formation of new blood vessels can be quantified and compared between treatment groups.

Immunohistochemical staining of tumor or fibrotic tissue for markers of blood vessels, such as CD31, allows for the quantification of microvessel density. In vivo imaging techniques can also provide a dynamic assessment of blood vessel formation and function. nih.govresearchgate.net

Table 2: Hypothetical Analysis of Microvessel Density This table is a hypothetical representation and is not based on actual data for ARP 101.

Treatment GroupMean Microvessel Density (vessels/mm²)Reduction in Angiogenesis (%)
Control120 ± 15-
Compound Y55 ± 854.2
Table 2. Example of data from an immunohistochemical analysis showing the effect of a hypothetical compound on blood vessel formation in a tumor model.

Quantification of Fibrosis and Tissue Remodeling

In preclinical models of fibrotic diseases, the therapeutic efficacy of ARP 101 has been evaluated through rigorous quantification of fibrosis and tissue remodeling. Histological analysis of tissue sections is a primary methodology, employing specialized staining techniques to visualize and measure the extent of collagen deposition, a hallmark of fibrosis.

Key histological stains used in these assessments include:

Picrosirius Red: This stain specifically binds to collagen fibers, allowing for the visualization of collagen content and the assessment of its organization and thickness under polarized light.

Masson's Trichrome: This technique differentiates collagen from other tissue components, staining collagen blue, which facilitates the quantification of the fibrotic area relative to the total tissue area.

Weigert's Resorcin-Fuchsin: Used to stain elastic fibers, this method helps in evaluating the changes in the elastic fiber network that occur during pathological tissue remodeling researchgate.net.

Quantitative analysis of these stained sections is typically performed using digital image analysis software. This allows for an unbiased measurement of the fibrotic area, collagen content, and changes in tissue architecture. The data generated from these analyses provide a quantitative measure of the anti-fibrotic effects of ARP 101.

Table 1: Methodologies for Quantifying Fibrosis and Tissue Remodeling

Method Purpose Typical Analysis
Histological Staining Visualization and assessment of extracellular matrix components.Measurement of collagen deposition and architectural changes.
Digital Image Analysis Unbiased quantification of stained tissue sections.Calculation of fibrotic area percentage and collagen content.
Hydroxyproline Assay Biochemical quantification of total collagen content in tissue homogenates.Determination of micrograms of hydroxyproline per milligram of tissue.

Ex Vivo and In Vivo Analysis of Molecular and Cellular Biomarkers

To elucidate the mechanism of action of ARP 101, researchers have conducted detailed analyses of molecular and cellular biomarkers in tissue samples from preclinical models. These studies focus on markers of autophagy and the engagement of specific signaling pathways.

Tissue Immunostaining and Histological Examination for Autophagic Markers

Autophagy is a cellular process for degrading and recycling cellular components, and its modulation is a key area of investigation for anti-fibrotic therapies. The effect of ARP 101 on autophagy is assessed through immunohistochemical (IHC) staining for specific autophagic markers in tissue sections. nih.govnih.gov

The primary markers investigated include:

Microtubule-associated protein 1A/1B-light chain 3 (LC3): During autophagy, the cytosolic form (LC3-I) is converted to the autophagosome-associated form (LC3-II). IHC detection of a punctate pattern of LC3 is indicative of autophagosome formation and is a widely used method to detect autophagy in situ. nih.gov

Sequestosome 1 (SQSTM1/p62): This protein is a cargo adaptor that is itself degraded by autophagy. An accumulation of p62 in tissues, often observed as aggregates, can suggest an impairment of autophagic flux. nih.govnih.govnih.gov Conversely, a decrease in p62 levels can indicate the restoration of autophagic activity.

The interpretation of IHC for these markers requires careful consideration of their expression patterns. For instance, a combination of high, punctate LC3 staining and low p62 levels is generally interpreted as intact and activated autophagy. nih.govnih.gov

Table 2: Autophagic Markers Analyzed in ARP 101 Studies

Marker Cellular Role Indication in Tissue Staining
LC3 Component of the autophagosome membrane.Punctate staining suggests active autophagosome formation. nih.gov
p62/SQSTM1 Autophagic cargo adaptor, degraded during autophagy.Accumulation can indicate impaired autophagic flux; decreased levels suggest restored flux. nih.govnih.govnih.gov

Molecular Profiling of Target Engagement and Downstream Signaling Pathways in Tissues

The therapeutic effects of ARP 101 are understood to be mediated through its interaction with specific molecular targets and the subsequent modulation of downstream signaling pathways that are critical in the progression of fibrosis. A central pathway implicated in fibrosis is driven by Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine. youtube.comnih.gov

ARP 101 is investigated for its ability to inhibit key mediators in this pathway. Molecular profiling techniques are employed to confirm target engagement and assess the impact on downstream signaling in tissue samples. These techniques often include:

Western Blotting: This method is used to quantify the levels of specific proteins in tissue lysates. For instance, researchers may measure the phosphorylation status of Smad proteins (e.g., Smad2/3), which are key downstream effectors of TGF-β signaling. A reduction in phosphorylated Smad levels following ARP 101 treatment would indicate successful target engagement and pathway inhibition.

Quantitative Polymerase Chain Reaction (qPCR): This technique measures the expression levels of specific genes. It can be used to assess the transcription of genes known to be upregulated by TGF-β and involved in fibrosis, such as those encoding collagen and other extracellular matrix proteins. A decrease in the mRNA levels of these genes would provide further evidence of the anti-fibrotic activity of ARP 101.

By analyzing these molecular profiles, researchers can confirm that ARP 101 is engaging its intended target and effectively attenuating the pro-fibrotic signaling cascade in diseased tissues.

Computational and Structural Biology Approaches in Arp 101 Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand, such as ARP 101, within the active site of a target protein, like MMP-2 or MMP-9. This method assesses the strength of the interaction between the ligand and the protein, providing insights into the binding affinity. japsonline.comharvard.edu

Studies involving molecular modeling have been conducted to investigate the interaction of ARP 101 and its analogs with matrix metalloproteinases, particularly MMP-1 and MMP-2. uni.lufishersci.be These studies aim to understand how the chemical structure of ARP 101 contributes to its selective inhibition of MMP-2. The binding pose of ARP 101 within the active site of MMPs, including interactions with key residues and the catalytic zinc ion, is a critical aspect explored through these simulations. guidetopharmacology.org

Prediction of Binding Modes and Affinities with Target Enzymes (e.g., MMP-2, MMP-9)

Computational studies, including those employing force fields such as the Amber force field, have been utilized to predict the binding modes and affinities of ARP 101 and related compounds to MMP-1 and MMP-2. uni.lufishersci.be These studies compare the predicted interactions and binding energies of different molecules with the active sites of these enzymes to explain observed differences in inhibitory potency and selectivity. For instance, molecular docking simulations have been used to elucidate the binding affinities of inhibitors within the S1' pocket of MMP-2, highlighting how specific structural features, such as extended N-arylsulfonyl chains, can lead to strong binding affinity for MMP-2 while showing lower affinity for MMP-1 due to differences in the S1' pocket structure. guidetopharmacology.org

Experimental data on the inhibitory activity of ARP 101 against MMPs provide crucial validation for computational predictions. ARP 101 has been reported to have an IC₅₀ value of 0.81 nM for MMP-2 and 486 nM for MMP-1, demonstrating significant selectivity for MMP-2 over MMP-1 (approximately 600-fold). uni.lufishersci.be ARP 101 has also shown selectivity over MMP-9, with approximately 100-fold selectivity over MMP-1. uni.lu These experimental findings guide and validate the parameters and results obtained from molecular docking and binding affinity predictions.

While specific detailed docking scores for ARP 101 with MMP-2 and MMP-9 were not extensively detailed in the search results beyond general statements about strong binding affinity guidetopharmacology.org, the reported IC₅₀ values provide a quantitative measure of its inhibitory potency against these enzymes.

Table 1: Inhibitory Activity of ARP 101 against Selected MMPs

Target EnzymeIC₅₀ ValueSelectivity (vs MMP-1)Source
MMP-20.81 nM~600-fold uni.lufishersci.be
MMP-1486 nM- uni.lufishersci.be
MMP-9Not specified in detail, but ~100-fold selectivity over MMP-1 mentioned~100-fold uni.lu

Structure-Activity Relationship (SAR) Analysis for Analog Development

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and computational biology that explores how changes in the chemical structure of a compound affect its biological activity. drugbank.comtheiet.org In the context of ARP 101 research, SAR analysis, often guided by computational methods, is crucial for designing and developing analogs with improved potency, selectivity, or other desired properties.

Computational approaches, including molecular modeling studies, contribute significantly to SAR analysis by providing a molecular-level understanding of how different parts of the ARP 101 molecule interact with the target enzyme. uni.lufishersci.beguidetopharmacology.org By analyzing the predicted binding modes and interactions of ARP 101 and its structural variations, researchers can identify key functional groups and structural features responsible for potent and selective MMP inhibition. guidetopharmacology.orgtheiet.org This information can then be used to rationally design new compounds with modified structures, aiming to enhance favorable interactions and minimize unfavorable ones.

Studies on the synthesis and MMP-1/MMP-2 inhibition profiles of (R)- and (S)-N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)-3 methylbutanamides, which include ARP 101, exemplify the application of SAR analysis in this area. uni.lufishersci.be By synthesizing and testing variations of the ARP 101 structure and analyzing the results in conjunction with molecular modeling, researchers can establish relationships between specific structural modifications and their impact on inhibitory activity and selectivity towards MMP-2 and other MMPs. This iterative process of design, synthesis, testing, and computational analysis is central to the development of more effective MMP inhibitors.

In Silico Pathway and Network Analysis for Comprehensive Mechanistic Understanding

In silico pathway and network analysis approaches extend the understanding of a compound's biological effects beyond its direct interaction with a single target enzyme. wikipedia.orgciteab.com These methods integrate data from various sources, such as gene expression profiles and protein-protein interaction networks, to identify the broader biological pathways and networks influenced by a compound. wikipedia.org

ARP 101 has been identified as a promising small molecule in the context of in silico drug repurposing studies. One study utilizing single-cell RNA sequencing (scRNA-Seq) data and pathway analysis in multiple sclerosis research identified ARP 101 as one of several molecules potentially capable of reversing the transcriptomic signatures observed in immune cells in this disease. This suggests that, in addition to its known role as an MMP-2 inhibitor, ARP 101 may influence other biological pathways relevant to the pathogenesis of multiple sclerosis.

Such in silico analyses can provide a more comprehensive understanding of the potential therapeutic mechanisms of ARP 101 by placing its known target (MMP-2) within the context of larger biological networks. wikipedia.org By analyzing how genes and proteins within specific pathways are affected, researchers can gain insights into the downstream effects of MMP-2 inhibition by ARP 101 and identify potential off-target effects or involvement in multiple signaling cascades. This can help to elucidate the complex biological activities of ARP 101 and suggest new avenues for therapeutic investigation.

Prospective Research Directions and Potential Applications for Arp 101

Advanced Oncological Research Applications

ARP 101's ability to inhibit MMP-2 and induce autophagy-associated cell death positions it as a compound of interest in cancer research. medchemexpress.comnih.gov MMP-2 is involved in the breakdown of the extracellular matrix, a process crucial for tumor invasion and metastasis. apexbt.com Autophagy, a cellular degradation process, can play complex roles in cancer, sometimes promoting survival and other times leading to cell death. nih.govresearchgate.net ARP 101 has been shown to induce the formation of autophagosomes and the conversion of LC3I to LC3II, key markers of autophagy activation. medchemexpress.comnih.gov This induced autophagy by ARP 101 has been specifically linked to cell death in cancer cells. nih.gov

Integration of Autophagy-Targeting Strategies in Combination Therapies

Given that ARP 101 induces autophagy-associated cell death, research is exploring its potential as a component in combination therapies for cancer. The interplay between autophagy and cancer cell survival is complex, and targeting autophagy in conjunction with other therapeutic agents may offer synergistic effects. Studies have shown that ARP101-induced cell death was not inhibited by a pan-caspase inhibitor but was suppressed by an autophagy inhibitor, suggesting that the cell death mechanism is indeed autophagy-associated and not primarily apoptotic. nih.gov This highlights the potential for combining ARP 101 with agents that modulate or exploit the autophagic pathway in cancer treatment strategies.

Elucidation of MMP-2 Inhibition in Diverse Tumor Microenvironments

ARP 101's selective inhibition of MMP-2 is relevant to understanding its effects within the complex tumor microenvironment. MMP-2 contributes to extracellular matrix remodeling, angiogenesis, and the release of growth factors, all of which influence tumor progression and metastasis. tocris.comapexbt.com Research indicates that ARP 101 can inhibit fibrosarcoma cell growth in vitro. apexbt.com Furthermore, ARP 101 has been shown to inhibit concanavalin-A-mediated proMMP-2 activation and membrane type-1 matrix metalloproteinase (MT1-MMP) auto-proteolytic processing in glioblastoma cells. richardbeliveau.org MT1-MMP is also involved in ECM proteolysis and can influence autophagy signaling. richardbeliveau.org Studies in U87 glioblastoma cells suggest that ARP 101 may have dual functions, inhibiting MT1-MMP's extracellular catalytic activity while also influencing its intracellular signaling related to autophagy. richardbeliveau.org

Development of Novel Antiviral Therapeutic Strategies

Emerging research suggests a potential role for ARP 101 in antiviral strategies, particularly against human cytomegalovirus (HCMV). ARP 101 has been identified as a compound that can inhibit HCMV infection. researchgate.netresearchgate.net Studies indicate that ARP 101 induces the noncanonical sequestosome 1 (SQSTM1)/p62-Keap1-Nrf2 pathway, which contributes to HCMV suppression. researchgate.net This involves increasing the levels of LC3 II and SQSTM1/p62 and inducing phosphorylation of p62, enhancing its affinity for Keap1. researchgate.net This mechanism highlights a novel pathway that could be targeted for antiviral intervention. researchgate.net

Exploration in Additional Pathological Conditions Linked to MMP-2 or Autophagy Dysregulation

Beyond cancer and viral infections, ARP 101's activity against MMP-2 and its role in inducing autophagy suggest potential in other conditions where these processes are implicated. MMP-2 is involved in various physiological and pathological processes, including arthritis and metastasis. apexbt.com Autophagy dysregulation has been linked to a range of diseases. ARP 101 has been explored for its effects on melanogenesis, showing inhibition of α-MSH-stimulated melanin (B1238610) synthesis and suppression of key melanogenesis regulators in melanocytes, potentially through autophagy activation. core.ac.uk Research also indicates a potential effect of ARP 101 on Sjögren's Syndrome, an autoimmune inflammatory disease, and it has been identified as a molecule that could potentially reverse transcriptomic signatures in immune cells related to Multiple Sclerosis. researchgate.netresearchgate.net

Identification and Characterization of Novel Molecular Targets Mediating ARP 101's Effects

While ARP 101 is known as a selective MMP-2 inhibitor and an autophagy inducer, further research is needed to fully characterize all the molecular targets and pathways involved in its diverse effects. Studies in glioblastoma cells suggest that ARP 101's induction of autophagy is significantly reversed upon silencing of MT1-MMP, indicating an involvement of MT1-MMP in mediating ARP 101's autophagy-triggering function. richardbeliveau.org This suggests that MT1-MMP, in addition to MMP-2, could be a key molecular player in ARP 101's mechanism of action, particularly concerning autophagy induction. richardbeliveau.org Further research is needed to fully elucidate the complex interactions and downstream signaling pathways influenced by ARP 101.

Synergy Assessment with Existing Therapeutic Agents

Assessing the synergistic potential of ARP 101 with existing therapeutic agents is a crucial area of research. Given its distinct mechanisms of action—MMP-2 inhibition and autophagy induction—ARP 101 could potentially enhance the efficacy of other drugs or overcome resistance mechanisms. While the provided search results highlight the potential for combination therapies in oncology by targeting autophagy, specific data tables detailing synergy assessments of ARP 101 with other agents were not prominently featured. Future research will likely focus on in vitro and in vivo studies to systematically evaluate combinations of ARP 101 with standard-of-care treatments or novel investigational drugs in various disease models.

Data Tables

Based on the search results, the following data points regarding ARP 101's inhibitory activity are available:

TargetIC50 (nM)SelectivityReference
MMP-20.81- tocris.comrndsystems.comapexbt.com
MMP-1486~600-fold lower potency than MMP-2 tocris.comrndsystems.com
MMP-9-~100-fold lower potency than MMP-1 (based on one reference comparing selectivity over MMP-1) apexbt.com

Note: IC50 values may vary slightly depending on the specific assay conditions and source.

Development and Utilization of Complex Preclinical Models for Enhanced Translational Research

Translational research involving small molecules like ARP 101 often relies on the judicious selection and utilization of preclinical models that can recapitulate aspects of human disease or biological processes. While the specific development of novel complex preclinical models solely for ARP 101 research is not extensively detailed in publicly available literature, existing models have been utilized to assess its biological activity.

This application of the zebrafish model exemplifies the utilization of a complex in vivo system to gain insights into the biological effects of ARP 101 in a developmental context, contributing to the translational understanding of its potential implications in processes like hematopoiesis and angiogenesis.

Innovations in Methodological Approaches for Comprehensive Biological Assessment of ARP 101

The comprehensive biological assessment of ARP 101 involves a range of methodological approaches, from biochemical assays characterizing its enzymatic inhibition to cell-based studies and computational modeling.

A key aspect of characterizing ARP 101 is determining its potency and selectivity against its target enzyme, MMP-2, and related matrix metalloproteinases. Studies have consistently reported ARP 101 as a potent inhibitor of MMP-2 with an IC50 value of 0.81 nM. sigmaaldrich.comtocris.comrndsystems.com Its selectivity has been demonstrated by comparing its activity against other MMPs, such as MMP-1, where it shows significantly lower potency with an IC50 of 486 nM, indicating approximately 600-fold selectivity for MMP-2 over MMP-1. tocris.comrndsystems.com This selectivity profile is a crucial piece of data in understanding the potential specific biological effects of ARP 101.

EnzymeIC50 (nM)
MMP-20.81
MMP-1486

Beyond enzymatic characterization, in vitro cell-based assays have been instrumental in exploring the cellular effects of ARP 101. For instance, research has investigated the impact of ARP 101 on melanogenesis in melanocytes, showing that it inhibits alpha-MSH-stimulated melanin synthesis and suppresses the expression of key enzymes like tyrosinase and TRP1. Furthermore, these studies revealed that ARP 101 induced autophagy in melanocytes, and the anti-melanogenic activity was dependent on autophagy, suggesting a mechanistic link. ARP 101 has also been reported to induce autophagy-associated cell death in cancer cells, highlighting another cellular process influenced by this compound. medchemexpress.com These in vitro methodologies provide valuable data on the cellular targets and pathways modulated by ARP 101.

Innovative approaches in computational modeling have also contributed to the understanding of ARP 101's interactions with its targets. Ab initio molecular simulations have been employed to investigate the specific interactions between zinc metalloproteinases, including MMPs, and their inhibitors like ARP 101. Such computational methods can provide detailed insights into the binding properties and mechanisms of inhibition at the molecular level, complementing experimental findings and potentially guiding the design of related compounds.

The combination of selective enzymatic inhibition data, findings from various cell-based assays exploring diverse biological processes, and insights from computational modeling represents a multi-faceted approach to the comprehensive biological assessment of ARP 101.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for analyzing ARP's efficiency in reducing broadcast traffic within large-scale networks?

  • Methodological Answer : Researchers can design simulations using network emulators like NS-3 or Mininet to model ARP broadcast behavior. Key metrics include packet loss rates, latency during ARP resolution, and broadcast storm thresholds. Control variables such as network topology (e.g., star vs. mesh), node density, and traffic patterns should be standardized. Data should be collected via packet analyzers (e.g., Wireshark) and analyzed using statistical tools to compare ARP efficiency under varying conditions .

Q. How can researchers validate the accuracy of ARP table entries in dynamic network environments?

  • Methodological Answer : Implement a controlled lab environment with programmable switches (e.g., OpenFlow) to monitor ARP table updates in real time. Use traceroute and ICMP echo requests to verify MAC-IP mappings. Statistical discrepancies can be identified through hypothesis testing (e.g., chi-square tests) to assess the frequency of mismatched entries caused by factors like stale cache entries or spoofing attempts .

Advanced Research Questions

Q. What statistical approaches are suitable for identifying inconsistencies in ARP implementation across different operating systems?

  • Methodological Answer : Conduct cross-platform experiments using OS variants (e.g., Linux, Windows, macOS) to collect ARP response times and cache-update behaviors. Apply ANOVA or Kruskal-Wallis tests to detect significant differences in implementation. For example, Linux’s ARP timeout defaults (60 seconds) versus Windows (15–45 seconds) can be tested for latency impacts in multi-OS networks .

Q. In designing a controlled experiment to assess ARP spoofing detection algorithms, what variables should be prioritized to ensure reproducibility?

  • Methodological Answer : Key variables include:

  • Independent Variables : Spoofing attack frequency, attacker proximity (same subnet vs. external), and detection algorithm type (e.g., machine learning vs. signature-based).
  • Dependent Variables : False positive/negative rates, detection latency, and CPU/memory overhead.
  • Control Measures : Baseline network traffic, standardized hardware, and isolation of test environments to avoid interference. Tools like Scapy can simulate spoofing attacks, while ROC curves can evaluate algorithm performance .

Q. How can simulation tools like NS-3 be configured to model ARP-based broadcast storms and their impact on network performance?

  • Methodological Answer : Configure NS-3 scripts to emulate high-density networks (e.g., 500+ nodes) with ARP broadcast flooding. Measure collision domains, switch buffer overflows, and packet retransmission rates. Use Poisson distributions to model random request intervals and compare outcomes with theoretical models (e.g., Erlang’s loss formula). Results can be visualized through heatmaps showing congestion hotspots .

Q. What frameworks are effective for analyzing contradictions in proposed ARP spoofing mitigation strategies (e.g., cryptographic vs. behavioral approaches)?

  • Methodological Answer : Apply a comparative meta-analysis of existing studies, categorizing mitigation strategies by efficacy, scalability, and deployment complexity. Use systematic review protocols (e.g., PRISMA) to identify gaps. For experimental validation, deploy strategies in testbeds with spoofing scenarios and quantify metrics like mitigation latency and resource overhead. Contrast results with theoretical assumptions to resolve contradictions .

Data Contradiction and Validation

Q. How should researchers address conflicting findings on ARP’s scalability in IoT environments?

  • Methodological Answer : Replicate studies across IoT protocols (e.g., MQTT vs. CoAP) and device densities. Use mixed-effects models to account for heterogeneity in device capabilities and network layers. Publish datasets with raw ARP logs and configuration details to enable reproducibility. Contradictions may arise from differing IoT stack implementations, requiring stratified analysis .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical compliance when studying ARP vulnerabilities in real-world networks?

  • Methodological Answer : Obtain institutional review board (IRB) approval for experiments involving live networks. Anonymize captured data to remove sensitive IP/MAC mappings. Clearly document consent processes if human participants are involved (e.g., network administrators). Adhere to RFC standards (e.g., RFC 826) to avoid unintended network disruptions .

Tables for Methodological Reference

Experiment Type Key Metrics Tools Statistical Tests
ARP Efficiency AnalysisLatency, packet loss, broadcast rateNS-3, WiresharkANOVA, Regression Analysis
Spoofing Detection TrialsFalse positives, detection delayScapy, ROC curvesChi-square, ROC-AUC
Cross-OS ARP BehaviorCache timeout consistencyOpenFlow, tracerouteKruskal-Wallis, T-tests

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.